molecular formula C9H11ClF3NO B15113257 2-(3,3,3-Trifluoropropoxy)aniline hydrochloride

2-(3,3,3-Trifluoropropoxy)aniline hydrochloride

Cat. No.: B15113257
M. Wt: 241.64 g/mol
InChI Key: YZWCGWNNUAVZBF-UHFFFAOYSA-N
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Description

2-(3,3,3-Trifluoropropoxy)aniline hydrochloride is a chemical compound with the molecular formula C9H11ClF3NO. It is a derivative of aniline, where the hydrogen atom in the aniline ring is substituted by a 3,3,3-trifluoropropoxy group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-Trifluoropropoxy)aniline hydrochloride typically involves the reaction of 2-(3,3,3-Trifluoropropoxy)aniline with hydrochloric acid. The process can be summarized as follows:

    Starting Materials: 2-(3,3,3-Trifluoropropoxy)aniline and hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoropropoxy)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The trifluoropropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-(3,3,3-Trifluoropropoxy)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,3,3-Trifluoropropoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoropropoxy group can influence the compound’s reactivity and binding affinity, making it a valuable tool in various chemical and biological studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3,3-Trifluoropropoxy)aniline: The parent compound without the hydrochloride group.

    3-Fluoro-4-(3,3,3-trifluoropropoxy)aniline hydrochloride: A similar compound with a different substitution pattern on the aniline ring.

Uniqueness

2-(3,3,3-Trifluoropropoxy)aniline hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoropropoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

Properties

Molecular Formula

C9H11ClF3NO

Molecular Weight

241.64 g/mol

IUPAC Name

2-(3,3,3-trifluoropropoxy)aniline;hydrochloride

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)5-6-14-8-4-2-1-3-7(8)13;/h1-4H,5-6,13H2;1H

InChI Key

YZWCGWNNUAVZBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OCCC(F)(F)F.Cl

Origin of Product

United States

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